An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 2-chlorobenzoate
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is a halogenated aromatic carboxylate of significant interest in various scientific domains. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules to its role in studies of microbial degradation of halogenated compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of Sodium 2-chlorobenzoate, detailed experimental protocols for its synthesis and analysis, and a visualization of its aerobic biodegradation pathway.
Core Physical and Chemical Properties
Sodium 2-chlorobenzoate is a white solid that is soluble in water.[2] The presence of the chlorine atom at the ortho position of the benzoate (B1203000) ring influences its electronic properties and reactivity compared to its meta and para isomers.[1]
Data Presentation: A Summary of Quantitative Properties
A comprehensive summary of the key physical and chemical properties of Sodium 2-chlorobenzoate is presented in the table below.
| Property | Value | Notes |
| Molecular Formula | C₇H₄ClNaO₂ | [1][3][4][5] |
| Molecular Weight | 178.55 g/mol | [1][4][5] |
| CAS Number | 17264-74-3 | [1][4][5][6] |
| IUPAC Name | sodium 2-chlorobenzoate | [5] |
| Appearance | White to off-white solid | |
| Melting Point | Data not available | The melting point of the parent 2-chlorobenzoic acid is 138-140 °C. Salts of organic acids often have significantly higher melting or decomposition points. |
| Boiling Point | Data not available | The boiling point of the parent 2-chlorobenzoic acid is 285 °C. Salts are generally non-volatile and will likely decompose at high temperatures. |
| Solubility in Water | Soluble | While specific quantitative data is not readily available, its nature as a sodium salt of a carboxylic acid confers high water solubility. The solubility of the related sodium p-chlorobenzoate is reported as 8.3 g/100 mL at 25°C.[7] |
| Solubility in Organic Solvents | Slightly soluble in ethanol (B145695) | [2] |
| pKa (of parent acid) | 2.92 (at 25 °C) | This value pertains to the parent 2-chlorobenzoic acid. |
Experimental Protocols
Synthesis of Sodium 2-chlorobenzoate via Neutralization
The most common and straightforward method for the synthesis of Sodium 2-chlorobenzoate is the neutralization of 2-chlorobenzoic acid with a stoichiometric amount of sodium hydroxide (B78521).[1]
Materials:
-
2-Chlorobenzoic acid (C₇H₅ClO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beaker, magnetic stirrer, pH meter, filtration apparatus)
Procedure:
-
Dissolution: In a beaker, dissolve a known mass of 2-chlorobenzoic acid in a minimal amount of deionized water. Gentle heating may be applied to aid dissolution.
-
Neutralization: While stirring the solution, slowly add a calculated stoichiometric equivalent of a standard sodium hydroxide solution. Monitor the pH of the reaction mixture using a pH meter. Continue the addition of NaOH until a stable pH of 7.0 is reached.
-
Isolation: The resulting aqueous solution of Sodium 2-chlorobenzoate can be concentrated by evaporation of the solvent under reduced pressure to yield the solid product.
-
Purification: For higher purity, the crude solid can be recrystallized from a mixture of ethanol and water.[1] Dissolve the solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by filtration.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of Sodium 2-chlorobenzoate.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
A common method for the quantitative analysis of Sodium 2-chlorobenzoate is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4) in a ratio of 30:70 (v/v).[8] The exact ratio may require optimization depending on the specific column and system.
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of Sodium 2-chlorobenzoate reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Accurately weigh a sample of Sodium 2-chlorobenzoate and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Sodium 2-chlorobenzoate in the sample by comparing its peak area to the calibration curve.
Reactivity and Stability
Sodium 2-chlorobenzoate is a stable compound under normal laboratory conditions.[7] The carboxylate group can participate in typical reactions of carboxylates, such as esterification with alkyl halides under appropriate conditions. The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under more forcing conditions or through metal-catalyzed reactions. Upon heating to decomposition, it may emit toxic fumes.[7]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): δ 7.83 (d, J = 8.1 Hz, 1H), 7.45–7.41 (m, 1H), 7.27 (t, J = 8.4 Hz, 2H).[1]
-
¹³C NMR: δ 168.82 (COO⁻), 139.17 (C-Cl), 132.50–125.10 (aromatic carbons).[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Biological Activity and Degradation
Sodium 2-chlorobenzoate has been investigated for its potential biological activities and serves as a model compound in biodegradation studies of halogenated aromatic compounds.[1]
Aerobic Biodegradation Pathway
The aerobic biodegradation of 2-chlorobenzoic acid is often initiated by a dioxygenase enzyme, which catalyzes the dihydroxylation and subsequent dearomatization of the aromatic ring. A key enzyme in this process is 2-chlorobenzoate-1,2-dioxygenase.[9][10] This enzyme converts 2-chlorobenzoic acid into catechol, with the release of carbon dioxide and a chloride ion.[9] Catechol is then further metabolized through ring cleavage pathways.
Aerobic Degradation of 2-Chlorobenzoic Acid
Caption: The initial step in the aerobic biodegradation of 2-chlorobenzoic acid.
References
- 1. Sodium 2-Chlorobenzoate|Research Chemical [benchchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium 2-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 7. Sodium p-chlorobenzoate | 3686-66-6 | Benchchem [benchchem.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
